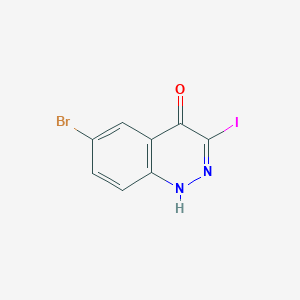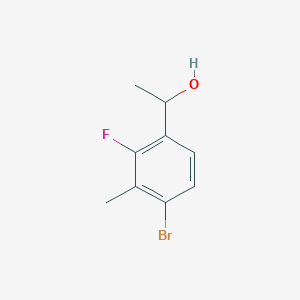
6-Bromo-3-iodocinnolin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-iodocinnolin-4-OL is a heterocyclic compound that belongs to the cinnoline family It is characterized by the presence of bromine and iodine atoms attached to the cinnoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodocinnolin-4-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of cinnoline derivatives. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-iodocinnolin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized cinnoline derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-iodocinnolin-4-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 6-Bromo-3-iodocinnolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-3-iodoquinolin-4-ol
- 6-Bromoindirubin-3’-oxime
- 6-Bromo-4-iodoquinoline
Uniqueness
6-Bromo-3-iodocinnolin-4-OL is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H4BrIN2O |
|---|---|
Molekulargewicht |
350.94 g/mol |
IUPAC-Name |
6-bromo-3-iodo-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4BrIN2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13) |
InChI-Schlüssel |
LUKVSSITAZVWSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=NN2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B12957492.png)
![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)



![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)


![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)

